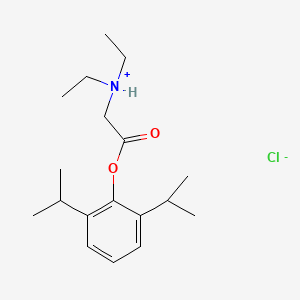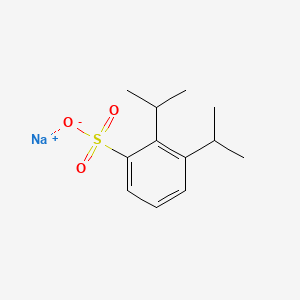
Sodium diisopropylbenzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium diisopropylbenzenesulphonate is an organic compound with the chemical formula C12H17NaO3S. It is a white or pale yellow crystalline powder that is soluble in water and organic solvents such as ethanol and methanol. This compound is widely used in various industrial applications due to its surfactant properties, which allow it to reduce surface tension and act as a detergent, emulsifier, and dispersant .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium diisopropylbenzenesulphonate is typically synthesized through the sulfonation of diisopropylbenzene with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous sulfonation of diisopropylbenzene using sulfur trioxide or oleum as the sulfonating agents. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the sodium salt. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium diisopropylbenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinic or thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid, bromine, and alkyl halides are employed under acidic or basic conditions.
Major Products:
Oxidation: Sulfonic acids and sulfoxides.
Reduction: Sulfinic acids and thiols.
Substitution: Nitro, halo, and alkyl derivatives of diisopropylbenzene.
Applications De Recherche Scientifique
Sodium diisopropylbenzenesulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in esterification and dehydration reactions.
Biology: Employed in the study of membrane proteins and as a surfactant in cell lysis buffers.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of sodium diisopropylbenzenesulphonate involves its ability to reduce surface tension and disrupt lipid membranes. This surfactant property allows it to solubilize hydrophobic compounds and enhance the permeability of cell membranes. The compound targets lipid bilayers and proteins, leading to the disruption of cellular structures and the solubilization of membrane-bound components .
Comparaison Avec Des Composés Similaires
Sodium dodecylbenzenesulfonate: Another widely used surfactant with similar properties but a longer alkyl chain.
Sodium 2,3-dimercaptopropane sulfonate: Used as a chelating agent for heavy metal detoxification.
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used as a precursor for various sulfonate salts .
Uniqueness: Sodium diisopropylbenzenesulphonate is unique due to its branched alkyl groups, which provide distinct surfactant properties compared to linear alkylbenzene sulfonates. This branching enhances its solubility in organic solvents and its effectiveness in specific industrial applications .
Propriétés
Numéro CAS |
28348-54-1 |
|---|---|
Formule moléculaire |
C12H17NaO3S |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
sodium;2,3-di(propan-2-yl)benzenesulfonate |
InChI |
InChI=1S/C12H18O3S.Na/c1-8(2)10-6-5-7-11(16(13,14)15)12(10)9(3)4;/h5-9H,1-4H3,(H,13,14,15);/q;+1/p-1 |
Clé InChI |
VTCPSNKXCRXOFS-UHFFFAOYSA-M |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)S(=O)(=O)[O-])C(C)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


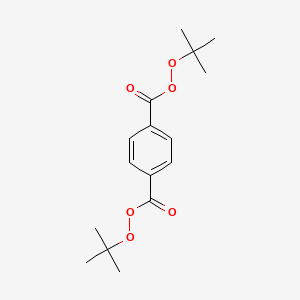
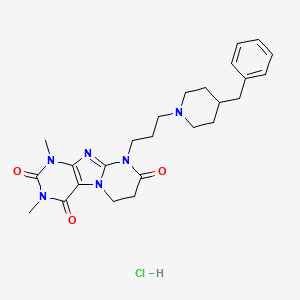
![2-Diethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13730846.png)
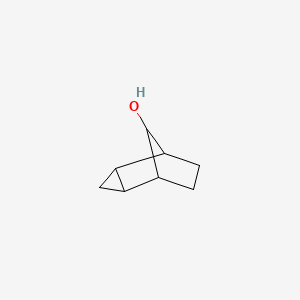
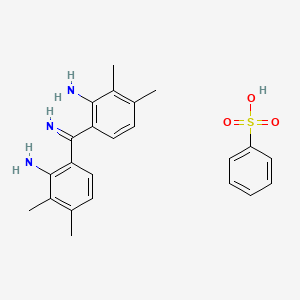
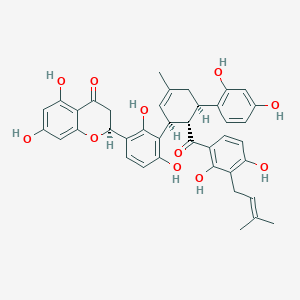
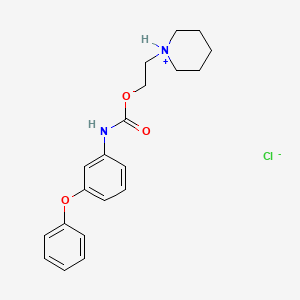
![2-Diethylamino-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13730880.png)

![3-(2,6-Dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13730889.png)
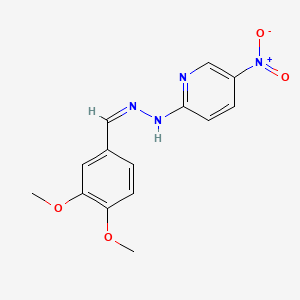
![butan-2-one O-[bis(2-methoxyethoxy)methylsilyl]oxime](/img/structure/B13730896.png)
![4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid](/img/structure/B13730900.png)
